Fosamprenavir calcium Fosamprenavir calcium Fosamprenavir (brand name: Lexiva) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children. Fosamprenavir is always used in combination with other HIV medicines.
Although fosamprenavir is FDA-approved for use in adults and children, it is no longer commonly used or recommended as an HIV treatment. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescents with HIV and the Guidelines for the Use of Antiretroviral Agents in Pediatric HIV Infection no longer contain detailed or updated information on the use of fosamprenavir. Please refer to the FDA drug label for additional information regarding the use of fosamprenavir in people with HIV.
HIV medicines cannot cure HIV/AIDS, but taking HIV medicines every day helps people with HIV live longer, healthier lives. HIV medicines also reduce the risk of HIV transmission. If you are taking HIV medicines, do not cut down on, skip, or stop taking them unless your health care provider tells you to.
Fosamprenavir Calcium is the calcium salt form of fosamprenavir, prodrug of amprenavir, and a human immunodeficiency virus (HIV) protease inhibitor with antiviral property. Fosamprenavir is converted to amprenavir by cellular phosphatases in the epithelial cells of the intestine. Then amprenavir binds to the active site of HIV-1 protease, thereby preventing the proteolytic cleavage of viral Gag-Pol polypeptide into individual functional proteins, thereby leading to the formation of immature non-infectious viral particles.
See also: Amprenavir (has active moiety).
Brand Name: Vulcanchem
CAS No.: 226700-81-8
VCID: VC0003956
InChI: InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1
SMILES: CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Molecular Formula: C25H36CaN3O9PS
Molecular Weight: 625.7 g/mol

Fosamprenavir calcium

CAS No.: 226700-81-8

Cat. No.: VC0003956

Molecular Formula: C25H36CaN3O9PS

Molecular Weight: 625.7 g/mol

* For research use only. Not for human or veterinary use.

Fosamprenavir calcium - 226700-81-8

CAS No. 226700-81-8
Molecular Formula C25H36CaN3O9PS
Molecular Weight 625.7 g/mol
IUPAC Name calcium;[(2R,3S)-1-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-[[(3S)-oxolan-3-yl]oxycarbonylamino]-4-phenylbutan-2-yl] phosphate
Standard InChI InChI=1S/C25H36N3O9PS.Ca/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21;/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32);/t21-,23-,24+;/m0./s1
Standard InChI Key XOGQXKBFJZURRD-HQROKSDRSA-N
Isomeric SMILES CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]
SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)([O-])[O-])S(=O)(=O)C3=CC=C(C=C3)N.[Ca+2]
Canonical SMILES CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N.[Ca]
Appearance Assay:≥98%A crystalline solid

Chemical and Structural Properties of Fosamprenavir Calcium

Fosamprenavir calcium (CAS No. 226700-81-8) is a synthetic peptide analog with the molecular formula C25H34CaN3O9PS\text{C}_{25}\text{H}_{34}\text{CaN}_3\text{O}_9\text{PS} and a molecular weight of 623.67 g/mol . The compound exists as a monoclinic crystalline solid with a melting point of 282–284°C and exhibits limited solubility in aqueous acid (pH 1.2) and dimethylformamide (DMF) . Its structure features a phosphonooxy prodrug moiety that undergoes enzymatic hydrolysis in vivo to release the active metabolite amprenavir .

Hydrated Form and Stability

The hydrate form (PubChem CID: 11954282) incorporates water molecules into its crystal lattice, contributing to stability under recommended storage conditions (-20°C in inert atmosphere) . Degradation pathways include hydrolysis of the phosphate ester bond and oxidation of the sulfonamide group, necessitating protection from light and moisture during handling .

Pharmacokinetics and Metabolic Profile

Prodrug Activation and Bioavailability

Fosamprenavir calcium’s design as a phosphate ester prodrug circumvents amprenavir’s poor aqueous solubility (0.04 mg/mL), achieving 84% relative bioavailability compared to amprenavir capsules . Serum phosphatases rapidly convert fosamprenavir to amprenavir, with peak plasma concentrations (CmaxC_{\text{max}}) occurring 1.5–4 hours post-dose .

Steady-State Pharmacokinetics

In a randomized crossover study (N=42N = 42), fosamprenavir 1,400 mg twice daily (BID) with ritonavir 100 mg BID produced an amprenavir area under the curve (AUCτ\text{AUC}_{\tau}) of 56.9 µg·h/mL, compared to 35.2 µg·h/mL for the 700 mg BID regimen . Ritonavir boosting increased the elimination half-life from 7.5 hours to 15.3 hours, enabling once-daily dosing in treatment-naive patients .

ParameterFPV 700 mg + RTV 100 mg BIDFPV 1,400 mg + RTV 100 mg BIDFPV 1,400 mg + RTV 200 mg BID
CmaxC_{\text{max}} (µg/mL)7.29.110.4
AUCτ\text{AUC}_{\tau} (µg·h/mL)35.256.962.3
t1/2t_{1/2} (h)15.316.818.1

Data derived from healthy subject trials .

Clinical Applications and Dosing Strategies

Adult HIV-1 Treatment

The FDA-approved regimens include:

  • Treatment-naive adults:

    • Fosamprenavir 1,400 mg BID (without ritonavir)

    • Fosamprenavir 1,400 mg once daily + ritonavir 200 mg once daily

    • Fosamprenavir 700 mg BID + ritonavir 100 mg BID .

  • Protease inhibitor-experienced patients:

    • Fosamprenavir 700 mg BID + ritonavir 100 mg BID .

Special Populations

  • Pregnancy: The 700 mg BID + ritonavir 100 mg BID regimen is restricted to virologically suppressed women (HIV-1 RNA <50 copies/mL) established on this regimen pre-pregnancy .

  • Pediatrics: Weight-based dosing (18 mg/kg BID, max 700 mg/dose) for children ≥4 weeks old .

  • Hepatic impairment: Contraindicated in severe hepatic insufficiency (Child-Pugh C) .

Drug-Drug Interactions and Contraindications

CYP3A4-Mediated Interactions

As a CYP3A4 substrate and moderate inducer, fosamprenavir requires dose adjustments with:

  • Strong CYP3A4 inducers: Rifampin (contraindicated) reduces amprenavir AUC\text{AUC} by 90% .

  • CYP3A4 substrates: Simvastatin (↑ 305% exposure) requires avoidance .

Absolute Contraindications

  • Coadministration with alfuzosin, pimozide, or ergot alkaloids due to QTc prolongation risks .

Synthesis and Pharmaceutical Development

The synthetic route involves:

  • Core structure assembly: Coupling of (3S)-tetrahydrofuran-3-yl carbamate to a sulfonamide intermediate.

  • Phosphate esterification: Introduction of the phosphonooxy group at the C2 position.

  • Salt formation: Reaction with calcium hydroxide to precipitate the final crystalline product .

Process impurities include residual solvents (acetonitrile <0.5%) and des-phosphonooxy derivatives (<0.1%) .

ParameterSpecification
Temperature-20°C (long-term storage)
Light protectionAmber glass containers
Shelf life24 months unopened
ReconstitutedStable 24h at 25°C

Based on ICH stability guidelines .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator